

Rociletinib compared Afatinib EGFR mutation

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Rociletinib

CAS No.: 1374640-70-6

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Rociletinib vs. Afatinib: At a Glance

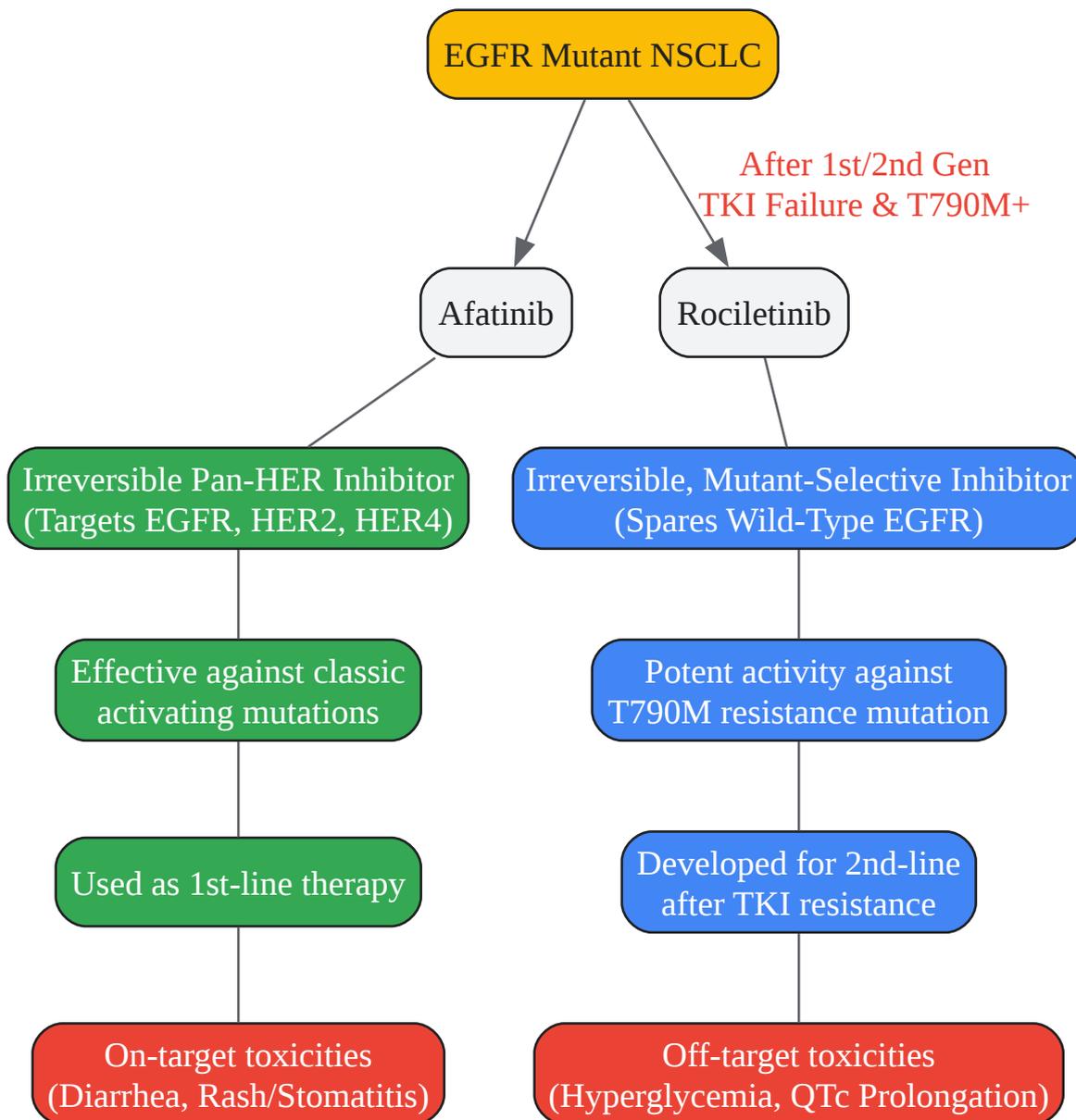
Feature	Rociletinib	Afatinib
Generation	Third-generation EGFR TKI [1] [2] [3]	Second-generation EGFR TKI [4] [5]
Mechanism of Action	Irreversible, covalent binding to EGFR [2]	Irreversible, covalent binding to EGFR; pan-HER inhibitor [4] [5]
Primary Target	EGFR T790M resistance mutation & common activating mutations (e.g., L858R, exon 19 del) [1] [2]	Common activating EGFR mutations (e.g., L858R, exon 19 del); targets entire ErbB family (EGFR, HER2, HER4) [4] [5] [6]
Activity vs. T790M	High ; designed to overcome T790M-mediated resistance [2]	Limited ; poor clinical efficacy against T790M [4] [2]
Activity vs. EGFR WT	Spare WT EGFR ; high mutant-selectivity [2]	Inhibits WT EGFR ; leads to on-target toxicities [4]
Key Clinical Efficacy	In T790M+ patients: ORR ~59-67%, mPFS ~6.8-13.1 months [1] [2]	In 1st-line for common mutations: mPFS ~11-13 months [4]
Common Adverse Events	Hyperglycemia, QTc prolongation, diarrhea [1] [2]	Diarrhea, rash/acne, stomatitis [4] [5]

Feature	Rociletinib	Afatinib
CNS Penetration	Low to Poor [7]	Very Low; often undetectable in brain tissue [7]
Development Status	Discontinued (as of 2016) [1]	Approved for 1st-line treatment of EGFR-mutant NSCLC [4]

Detailed Analysis and Experimental Data

Mechanism of Action and Target Profile

The following diagram illustrates the key mechanistic differences and subsequent clinical implications.



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Supporting Clinical Trial Data

The quantitative data in the summary table is derived from the following key studies:

- **Rociletinib (TIGER-3 Trial):** This Phase 3 randomized trial compared **Rociletinib** to chemotherapy in patients with advanced EGFR-mutated NSCLC who progressed on prior EGFR TKI and platinum-based chemotherapy. In the T790M-positive subgroup, **Rociletinib** demonstrated a median **Progression-Free Survival (PFS) of 6.8 months** versus 2.7 months with chemotherapy [1]. Earlier

Phase I/II data reported an **Objective Response Rate (ORR) of 59%** and a **PFS of 13.1 months** in T790M-positive patients [2].

- **Afatinib (LUX-Lung Trials & Resistance Study):** The LUX-Lung 3 and 6 trials established Afatinib's efficacy as a first-line treatment, with a median PFS of approximately **11 to 13 months** in patients with classic EGFR mutations [4]. A key study on acquired resistance to Afatinib found that upon disease progression, the T790M mutation emerged in only about **48% of patients** (20 out of 42), confirming that Afatinib is not effective at suppressing T790M in the clinical setting [4].

Key Takeaways for Drug Development

- **Therapeutic Niche: Rociletinib** and Afatinib were designed for distinct clinical contexts. Afatinib is a foundational first-line therapy for classic EGFR mutations, while **Rociletinib** was developed as a salvage therapy for the predominant T790M-mediated resistance.
- **Toxicity Profiles Stem from Mechanism:** The different toxicity profiles (Afatinib's skin/GI effects vs. **Rociletinib**'s metabolic/cardiac effects) are direct consequences of their selectivity, informing critical risk-benefit assessments.
- **CNS Efficacy as a Critical Differentiator:** Both drugs show poor blood-brain barrier penetration [7]. This highlights a significant limitation of earlier EGFR TKIs and an area where third-generation inhibitors like Osimertinib have a marked advantage.

Experimental Protocol Overview

For the clinical data cited, the general methodologies were:

- **Clinical Trial Design (e.g., TIGER-3 for Rociletinib):** Multicenter, randomized, open-label Phase 3 trial. Patients were randomized to receive either oral **Rociletinib** (500 or 625 mg twice daily) or single-agent chemotherapy. The primary endpoint was investigator-assessed **Progression-Free Survival (PFS)** according to RECIST v1.1 [1].
- **Resistance Mechanism Analysis (e.g., for Afatinib):** A common methodology involves collecting tumor tissue or liquid biopsy samples from patients after confirmed disease progression on the drug. Genetic analysis is then performed via DNA sequencing (e.g., using kits like theascreen EGFR RGQ PCR Kit) to identify acquired mutations like T790M [4].

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To cite this document: Smolecule. [Rociletinib compared Afatinib EGFR mutation]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547964#rociletinib-compared-afatinib-egfr-mutation>]

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